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molecular formula C5H13NO3S B8547154 2,2-dimethylpropyl sulfamate

2,2-dimethylpropyl sulfamate

Cat. No. B8547154
M. Wt: 167.23 g/mol
InChI Key: KQRLDWQDOSEQCQ-UHFFFAOYSA-N
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Patent
US08513186B2

Procedure details

Neopenylsulfamate was synthesized according to the method presented in the synthesis of sulfamic acid cyclopropyl ester in Example 1 with the exception of utilizing neopentylalcohol to obtain sulfamic acid 2,2-dimethyl-propyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1([O:4][S:5](=O)(=[O:7])[NH2:6])CC1.[CH2:9]([OH:14])[C:10]([CH3:13])([CH3:12])[CH3:11]>>[CH3:11][C:10]([CH3:13])([CH3:12])[CH2:9][O:14][S:5](=[O:7])(=[O:4])[NH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)OS(N)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Neopenylsulfamate was synthesized

Outcomes

Product
Name
Type
product
Smiles
CC(COS(N)(=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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